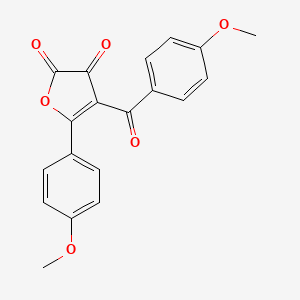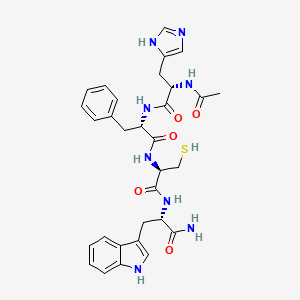
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- is a complex peptide compound that has garnered interest in various scientific fields due to its unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Análisis De Reacciones Químicas
Types of Reactions
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteinyl residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like DTT.
Substitution: Amino acid residues can be modified through substitution reactions using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like alkyl halides for specific amino acid modifications.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific pathways or diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tryptophanamide: A simpler analogue with similar fluorescence properties.
L-Tryptophanamide: Lacks the additional amino acids but shares the tryptophanamide core.
N-Acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl-: Similar structure but without the tryptophanamide component.
Uniqueness
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- is unique due to its combination of multiple amino acids, which confer distinct properties such as enhanced stability, specific binding affinities, and potential for diverse modifications. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
327603-57-6 |
|---|---|
Fórmula molecular |
C31H36N8O5S |
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C31H36N8O5S/c1-18(40)36-26(13-21-15-33-17-35-21)30(43)38-25(11-19-7-3-2-4-8-19)29(42)39-27(16-45)31(44)37-24(28(32)41)12-20-14-34-23-10-6-5-9-22(20)23/h2-10,14-15,17,24-27,34,45H,11-13,16H2,1H3,(H2,32,41)(H,33,35)(H,36,40)(H,37,44)(H,38,43)(H,39,42)/t24-,25-,26-,27-/m0/s1 |
Clave InChI |
MQQBPDHRDGGUNE-FWEHEUNISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
SMILES canónico |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
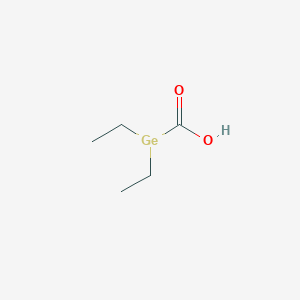
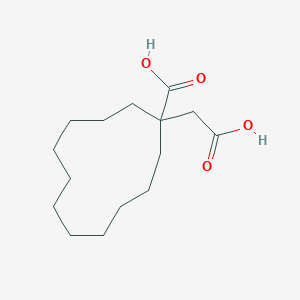
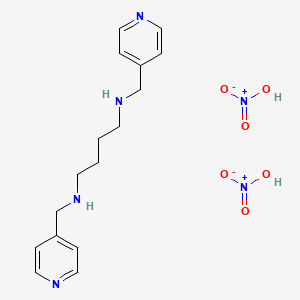
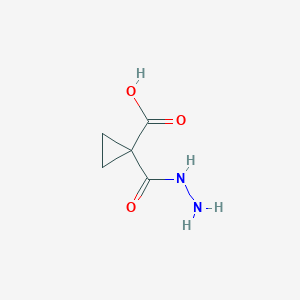
![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
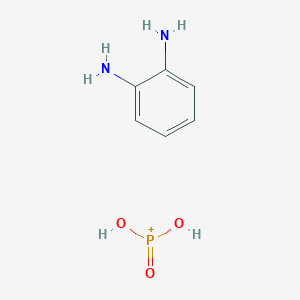
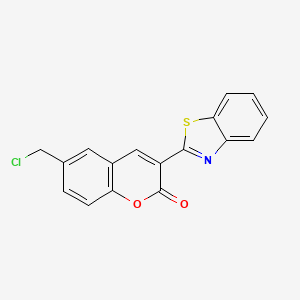
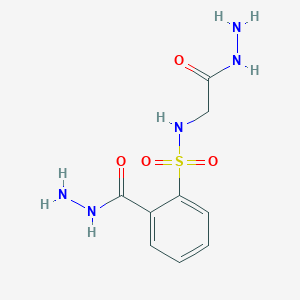
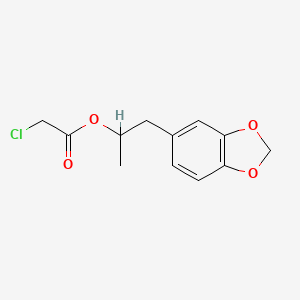

![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
